2,3-Dimethylbutan-2-amine
Overview
Description
2,3-Dimethylbutan-2-amine, also known as DMAA, is a synthetic drug. It is a clear colorless to very slightly yellow liquid . It is used to produce 1-pyridin-3-yl-3-(1,2,2-trimethyl-propyl)-thiourea and also used as pharmaceutical intermediates .
Synthesis Analysis
2,3-Dimethylbutan-2-amine is traditionally challenging to access. This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular formula of 2,3-Dimethylbutan-2-amine is C6H15N . The average mass is 101.190 Da and the monoisotopic mass is 101.120445 Da . The molecule contains a total of 24 bonds. There are 7 non-H bonds, 2 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Amines, including 2,3-Dimethylbutan-2-amine, react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature .Physical And Chemical Properties Analysis
2,3-Dimethylbutan-2-amine has a density of 0.8±0.1 g/cm3 . Its boiling point is 104.5±0.0 °C at 760 mmHg . The vapour pressure is 30.8±0.1 mmHg at 25°C . The enthalpy of vaporization is 34.4±3.0 kJ/mol . The flash point is 7.5±13.3 °C . The index of refraction is 1.420 . The molar refractivity is 33.3±0.3 cm3 . It has 1 H bond acceptor, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
1. Coordination Chemistry
In coordination chemistry, 2,3-Dimethylbutan-2-amine is utilized in forming complex cations with metals such as nickel. For instance, a study discusses the bis(2,3-dimethylbutane-2,3-diamine)nickel(II) complex exhibiting a square-planar geometry, highlighting its potential in coordination compounds and material science applications (Li, Zou, Xie, Wang, & Li, 2009).
2. Phase Change Studies
2,3-Dimethylbutane's crystalline phases and their transformation in response to temperature changes have been explored. Such studies are significant in understanding the thermodynamic properties of materials, potentially impacting material science and engineering (Adachi, Suga, & Seki, 1971).
3. Catalysis
This compound has been involved in studies related to catalysis. For example, research shows its conversion into 2,3-dimethylbutenes using bimetallic catalysts, which is crucial in the field of industrial chemistry and chemical engineering (Rougé et al., 2019).
4. Organic Synthesis
In organic synthesis, 2,3-Dimethylbutan-2-amine derivatives are used in various chemical reactions. A study demonstrates its application in synthesizing novel carbonitriles, showcasing its utility in developing new organic compounds (D’hooghe, Van Driessche, & Kimpe, 2009).
5. Material Science
This compound plays a role in understanding the molecular structures of complex ions, as seen in a study investigating the molecular structure of cobalt complexes with 2,3-dimethylbutane-2,3-diamine (Brunner, Ludi, Raselli, & Bürgi, 1996).
6. Biochemistry and Pharmacology
It is also relevant in biochemistry and pharmacology, where derivatives of 2,3-Dimethylbutan-2-amine have been studied for their effects on the cardiovascular system in rats (Chen, Qiu, & Wang, 2004).
Safety And Hazards
2,3-Dimethylbutan-2-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2,3-dimethylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNVPNRHJFZONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276851 | |
Record name | 2,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbutan-2-amine | |
CAS RN |
4358-75-2 | |
Record name | 2,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbutan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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